"1-Benzyl-3-(piperazin-1-yl)piperidin-2-one" synthesis pathway
"1-Benzyl-3-(piperazin-1-yl)piperidin-2-one" synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one
Abstract
This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The described pathway is a robust, multi-step process designed for researchers and scientists in the pharmaceutical and organic synthesis fields. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into process optimization and characterization of the target molecule and its intermediates.
Introduction and Strategic Overview
The synthesis of complex nitrogen-containing heterocycles is a cornerstone of modern drug discovery. The target molecule, 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one, integrates three key pharmacophores: a benzylated nitrogen, a piperidin-2-one lactam core, and a piperazine moiety. This combination of structural features suggests potential applications as a scaffold for various therapeutic agents.
The synthetic strategy outlined herein is a convergent approach, commencing with the functionalization of a piperidin-2-one ring, followed by the introduction of the piperazine substituent. This pathway is designed for clarity, efficiency, and scalability. The core of this synthesis relies on a sequence of N-alkylation, alpha-halogenation of a lactam, and subsequent nucleophilic substitution.
Synthesis Pathway Visualization
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic pathway for 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one.
Detailed Synthesis Protocol
Step 1: Synthesis of 1-Benzyl-2-piperidone
Principle: This initial step involves the N-alkylation of the 2-piperidinone lactam. The use of a strong base, such as sodium hydride, is crucial for the deprotonation of the lactam nitrogen, forming a nucleophilic anion that readily reacts with benzyl chloride.
Experimental Protocol:
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous dimethylformamide (DMF, 100 mL) under a nitrogen atmosphere, a solution of 2-piperidinone (9.9 g, 0.1 mol) in anhydrous DMF (50 mL) is added dropwise at 0 °C.
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The reaction mixture is stirred at room temperature for 1 hour.
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Benzyl chloride (12.65 g, 0.1 mol) is then added dropwise at 0 °C.
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The reaction is allowed to warm to room temperature and stirred for 12 hours.
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The reaction is quenched by the slow addition of water (20 mL) and the mixture is extracted with ethyl acetate (3 x 100 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-benzyl-2-piperidone as a colorless oil.[1][2]
| Parameter | Value | Reference |
| Molecular Formula | C12H15NO | [1] |
| Molecular Weight | 189.25 g/mol | [1] |
| Typical Yield | 85-95% | |
| Appearance | Colorless oil |
Step 2: Synthesis of 1-Benzyl-3-bromopiperidin-2-one
Principle: This step involves the alpha-bromination of the lactam. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, which typically proceeds via a radical mechanism initiated by a radical initiator like azobisisobutyronitrile (AIBN).
Experimental Protocol:
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To a solution of 1-benzyl-2-piperidone (18.9 g, 0.1 mol) in carbon tetrachloride (200 mL), N-Bromosuccinimide (17.8 g, 0.1 mol) and a catalytic amount of AIBN (0.164 g, 1 mmol) are added.
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The mixture is heated to reflux and stirred for 4 hours. The reaction progress can be monitored by TLC.
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After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
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The filtrate is washed with a saturated aqueous solution of sodium thiosulfate and then with brine.
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The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude 1-benzyl-3-bromopiperidin-2-one. This intermediate is often used in the next step without further purification.[3]
| Parameter | Value | Reference |
| Molecular Formula | C12H14BrNO | [3] |
| Molecular Weight | 268.15 g/mol | |
| Typical Yield | 70-80% (crude) | |
| Appearance | Pale yellow oil |
Step 3: Synthesis of 1-Benzyl-3-(4-Boc-piperazin-1-yl)piperidin-2-one
Principle: This is a nucleophilic substitution reaction where the secondary amine of N-Boc-piperazine attacks the carbon bearing the bromine atom. The use of a mono-protected piperazine is essential to prevent undesired N,N'-dialkylation.[4][5] A mild base is used to scavenge the HBr generated during the reaction.
Experimental Protocol:
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A mixture of crude 1-benzyl-3-bromopiperidin-2-one (26.8 g, 0.1 mol), N-Boc-piperazine (20.5 g, 0.11 mol), and potassium carbonate (27.6 g, 0.2 mol) in acetonitrile (250 mL) is stirred at 60 °C for 24 hours.
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The reaction mixture is cooled to room temperature and the inorganic salts are filtered off.
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The filtrate is concentrated under reduced pressure.
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The residue is dissolved in ethyl acetate (200 mL) and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate and concentrated.
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The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to give 1-benzyl-3-(4-Boc-piperazin-1-yl)piperidin-2-one.
| Parameter | Value |
| Molecular Formula | C21H31N3O3 |
| Molecular Weight | 373.49 g/mol |
| Typical Yield | 60-75% |
| Appearance | White to off-white solid |
Step 4: Synthesis of 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one
Principle: The final step is the deprotection of the Boc group under acidic conditions to yield the free secondary amine of the piperazine ring. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and efficient method for this transformation.
Experimental Protocol:
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To a solution of 1-benzyl-3-(4-Boc-piperazin-1-yl)piperidin-2-one (37.3 g, 0.1 mol) in dichloromethane (200 mL), trifluoroacetic acid (30 mL) is added dropwise at 0 °C.
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The reaction mixture is stirred at room temperature for 2 hours.
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The solvent and excess TFA are removed under reduced pressure.
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The residue is dissolved in water and the pH is adjusted to >12 with a 5N sodium hydroxide solution.[4]
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The aqueous layer is extracted with dichloromethane (3 x 100 mL).
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The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product, 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one.
| Parameter | Value |
| Molecular Formula | C16H23N3O |
| Molecular Weight | 273.37 g/mol |
| Typical Yield | >90% |
| Appearance | Viscous oil or low-melting solid |
Characterization
The identity and purity of the final compound and its intermediates should be confirmed by standard analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected protons and carbons.
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Mass Spectrometry (MS): To determine the molecular weight of the compounds.
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactam carbonyl and N-H stretches.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
This technical guide details a reliable and logical synthetic pathway for the preparation of 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one. The described four-step sequence provides a solid foundation for researchers to produce this valuable chemical scaffold for further investigation in drug discovery and development. The methodologies are based on established chemical transformations, ensuring a high degree of reproducibility.
References
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PubChem. (n.d.). 1-Benzyl-2-piperidone. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 1-benzyl-3-bromopiperidin-2-one (C12H14BrNO). Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
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